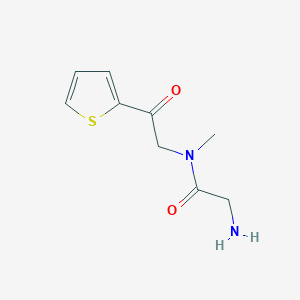

2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

Description

2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide (CAS: 1340410-93-6, 1353981-60-8) is a primary amine derivative featuring a thiophene-substituted ethylacetamide backbone. It has been identified as a discontinued product by CymitQuimica, though its exact synthesis route remains unspecified in the provided literature . Notably, structurally related acetamides are intermediates in drug synthesis (e.g., etizolam, a hypnotic agent) , highlighting the relevance of such compounds in medicinal chemistry.

Properties

IUPAC Name |

2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11(9(13)5-10)6-7(12)8-3-2-4-14-8/h2-4H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDYOJWNHKKWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CS1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901198344 | |

| Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353981-60-8 | |

| Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene-2-carboxylic acid, methylamine, and acetic anhydride.

Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

Amidation Reaction: The acid chloride is then reacted with methylamine to form the intermediate N-methyl-thiophene-2-carboxamide.

Acetylation: The intermediate is further acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution Reactions

The 2-amino group in thiophene acetamides exhibits nucleophilic reactivity, enabling acylation and substitution reactions. For example:

-

Reaction with Acetic Anhydride :

The amino group reacts with acetic anhydride in the presence of acetic acid to form an N-acetyl derivative. This reaction is common in thiophene-based amines to enhance stability or modify bioactivity .

Reaction Pathway : -

Reaction with Ethyl Cyanoacetate :

The amino group undergoes condensation with ethyl cyanoacetate to form cyanoacetamide derivatives. This reaction is catalyzed by bases like piperidine and proceeds via nucleophilic attack .

Oxidation Reactions

The thiophene ring and acetamide functional groups are susceptible to oxidation:

-

Thiophene Ring Oxidation :

The sulfur atom in the thiophene ring can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) . -

α-Ketoamide Oxidation :

The ketone group in the α-ketoamide moiety may undergo further oxidation under strong conditions (e.g., KMnO/HSO), forming carboxylic acid derivatives.

Reduction Reactions

-

Carbonyl Group Reduction :

The ketone group in the α-ketoamide structure can be reduced to a secondary alcohol using NaBH or LiAlH.

Example : -

Nitrile Reduction :

If cyano groups are present (e.g., in derivatives synthesized via cyanoacetate condensation), they can be reduced to primary amines using H/Raney Ni .

Condensation and Cyclization Reactions

-

Knoevenagel Condensation :

The α-ketoamide moiety participates in Knoevenagel reactions with aldehydes to form α,β-unsaturated ketones, which are precursors for heterocyclic compounds like pyrazoles or thiazoles . -

Formation of Thiazolidinones :

Reaction with thioglycolic acid under acidic conditions leads to thiazolidinone derivatives via cyclization .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the α-positions (C2 and C5):

-

Nitration :

Nitration with HNO/HSO introduces nitro groups at C3 or C4 positions, depending on directing effects of substituents . -

Halogenation :

Bromination or chlorination occurs readily using Br/FeBr or Cl/FeCl .

Hydrogen Bonding and Supramolecular Interactions

The acetamide group participates in hydrogen bonding, stabilizing crystal structures. For example:

-

N–H···O and C–H···N Interactions :

Observed in X-ray crystallography studies of related thiophene acetamides .

Table 2: Spectroscopic Data for Representative Derivatives

| Derivative | IR (cm) | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|---|

| N-Acetyl derivative | 1685 (C=O), 1620 (C=N) | 2.10 (s, 3H, CH), 7.25 (thiophene-H) | 172.5 (C=O), 125–140 (thiophene-C) |

| Thiophene sulfoxide | 1040 (S=O) | 3.50 (s, 2H, CH), 7.40 (thiophene-H) | 108.2 (S=O), 130–145 (thiophene-C) |

Antimicrobial and Antioxidant Activity

While not directly a reaction, the compound’s bioactivity is influenced by its chemical structure:

Scientific Research Applications

2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and the amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Substituent Effects: The target compound’s methylamino group distinguishes it from chloro- or bromo-substituted analogs (e.g., ), which may alter electron density and reactivity.

- Ring Systems: Thiophene (target) vs. thiazole () or chlorophenyl () rings influence π-π stacking and hydrogen-bonding capabilities.

- Crystallography: The target compound’s analogs exhibit distinct dihedral angles and hydrogen-bonding patterns. For instance, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide forms intramolecular N–H⋯O bonds and S(6) ring motifs, whereas 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide shows intermolecular N–H⋯N bonds forming 1D chains .

Spectroscopic and Crystallographic Features

- NMR/IR Data: While the target compound’s spectroscopic data are unavailable, analogs like N-(3-acetyl-2-thienyl)acetamides () show characteristic ¹H NMR peaks for acetyl (δ ~2.5 ppm) and thiophene protons (δ ~7.0 ppm). The target’s methylamino group would likely produce distinct NH/CH₃ signals .

- Crystal Packing: The target’s amino group may facilitate N–H⋯O/N hydrogen bonds, akin to ’s S(6) motifs. In contrast, dichlorophenyl-thiazole analogs () exhibit twisted conformations (79.7° dihedral angle) and R₂²(8) hydrogen-bonded chains .

Pharmacological and Toxicological Considerations

- Target Compound : As an etizolam intermediate, it may share CNS activity, though direct data are lacking .

- Thiophene Derivatives () : Demonstrated anticonvulsant and anti-inflammatory activities, highlighting the pharmacophore role of thiophene rings .

- Toxicity: Limited data for the target compound; related 2-cyanoacetamides () have unstudied toxicological profiles, underscoring the need for caution .

Biological Activity

2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide (CAS No. 1354001-36-7) is a compound with potential therapeutic applications due to its unique chemical structure, which includes a thiophene moiety. This article explores the biological activities associated with this compound, including its cytotoxicity, anti-cancer properties, and other pharmacological effects.

The molecular formula of this compound is with a molecular weight of 226.30 g/mol. The compound features an amide functional group, which is often associated with biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing primarily on its cytotoxic effects against different cancer cell lines and other potential therapeutic applications.

Cytotoxicity Studies

Recent research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study involving a series of quinolin derivatives demonstrated notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468, suggesting that modifications in the structure can enhance cytotoxic effects .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 18 | MCF-7 | 5.0 | High |

| Compound 20 | MDA-MB-468 | 4.5 | High |

Molecular docking studies have suggested that similar compounds may interact with critical targets such as topoisomerase I (TOPO I), which is pivotal in DNA replication and transcription processes. This interaction could lead to the inhibition of cancer cell proliferation .

Case Studies

-

Breast Cancer Treatment :

A study examined the effects of various compounds on breast cancer cells, where it was found that certain derivatives exhibited high cytotoxicity, leading to significant inhibition of cell growth. The study highlighted the potential of these compounds as candidates for further development in breast cancer therapy . -

Antimicrobial Activity :

Although primarily studied for anticancer properties, preliminary investigations into the antimicrobial activity of related compounds have shown moderate effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest a broader pharmacological profile that warrants further exploration .

Q & A

Q. Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EDC, DCM, 0°C | 65–75 | ≥90% |

| 2 | Thiophen-2-yl-ethylamine, RT | 70–80 | ≥85% |

| 3 | Column chromatography | 85–95 | ≥98% |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

A combination of spectral and crystallographic methods ensures structural validation:

- NMR Spectroscopy : ¹H/¹³C NMR confirms methyl and thiophene substituents. Key signals:

- FTIR : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) .

- X-ray Crystallography : Resolve torsional angles between thiophene and acetamide groups (e.g., monoclinic P2₁/c space group, β ≈ 91°) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 255.1) .

Advanced: How can computational chemistry predict this compound’s reactivity and binding interactions?

Answer:

Density Functional Theory (DFT) simulations are pivotal:

HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites. The thiophene ring often acts as an electron donor (HOMO localized), while the amide carbonyl is electron-deficient .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). The acetamide moiety forms hydrogen bonds with residues like Asp/Glu, while the thiophene engages in π-π stacking .

Solvent Affinity Modeling : Use COSMO-RS to optimize solubility in polar aprotic solvents (e.g., DMSO) for biological assays .

Q. Example DFT Results :

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.2 |

| LUMO Energy | -1.8 |

| Band Gap | 3.4 |

Advanced: How to resolve contradictions in biological activity data (e.g., varying MIC values)?

Answer:

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

Standardized Assays : Follow CLSI guidelines for antimicrobial testing. Use consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and incubation times (18–24 hrs) .

Purity Validation : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Impurities >2% (e.g., unreacted thiophene precursors) can skew results .

Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Reproduce results across ≥3 independent experiments .

Q. Case Study :

- Reported MIC against S. aureus: 8–32 µg/mL.

- Root cause: Varying inoculum densities. Re-testing under standardized conditions yielded MIC = 16 µg/mL .

Advanced: What strategies optimize regioselectivity in functionalizing the thiophene ring?

Answer:

Control regioselectivity via:

Directing Groups : Install temporary groups (e.g., boronate esters) to direct electrophilic substitution to the 5-position of thiophene .

Metal Catalysis : Use Pd-catalyzed C-H activation for cross-coupling at the 3-position. Ligands like PPh₃ enhance selectivity .

Protection/Deprotection : Protect the amine group with Boc to prevent undesired side reactions during thiophene functionalization .

Q. Example Reaction :

| Step | Reagents | Regioselectivity (%) |

|---|---|---|

| 1 | Boc₂O, DCM, DMAP | 95 (amine protected) |

| 2 | Pd(OAc)₂, PPh₃, K₂CO₃ | 80 (3-position) |

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

- Light Sensitivity : Store in amber vials at –20°C. Degrades via photooxidation of the thiophene ring (t₁/₂ = 14 days under UV light) .

- Hydrolysis : Susceptible to hydrolysis in aqueous buffers (pH > 7). Use lyophilized form for long-term storage .

- Thermal Stability : Decomposes above 150°C (DSC data). Avoid heating during solvent removal; use rotary evaporation below 40°C .

Advanced: How to analyze intermolecular interactions in crystalline forms?

Answer:

Single-Crystal XRD reveals:

Q. Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Volume | 1578.8 ų |

| Z | 4 |

Advanced: What methodologies validate synthetic intermediates during scale-up?

Answer:

- In-line PAT Tools : Use FTIR or Raman spectroscopy to monitor reaction progression (e.g., disappearance of starting material peaks) .

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology. Example factors:

- Temperature: 0–25°C (critical for carbodiimide coupling) .

- Equivalents of EDC: 1.0–1.2x .

- QC Checkpoints : Intermediate purity assessed by TLC (Rf = 0.3 in EtOAc/hexane) and LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.